Benzo[b]thiophene-4-carbonitrile
Description
Significance of Benzo[b]thiophene Derivatives in Contemporary Chemical Research
The benzo[b]thiophene scaffold, an aromatic heterocyclic compound consisting of a fused benzene (B151609) and thiophene (B33073) ring, is recognized as a "privileged structure" in medicinal chemistry and materials science. nih.govresearchgate.net Its significance stems from the wide array of pharmacological activities exhibited by its derivatives. nih.govresearchgate.net The planar, electron-rich nature of the benzo[b]thiophene system, conferred by the sulfur heteroatom, enhances its ability to bind with various enzymes and receptors, making it a valuable pharmacophore for drug design. researchgate.nettandfonline.com
Research has extensively documented the diverse biological activities of these compounds, including anti-cancer, anti-microbial, anti-inflammatory, anti-diabetic, anti-convulsant, and anti-tubercular properties. nih.govresearchgate.netrsc.org The structural similarity of the benzo[b]thiophene core to biologically active molecules has positioned it as a focal point for the development of new lead compounds. nih.gov This potential has been realized in several clinically used drugs. Notable examples include Raloxifene , a selective estrogen receptor modulator (SERM) used to prevent and treat osteoporosis in postmenopausal women, and Zileuton , an inhibitor of 5-lipoxygenase used for the maintenance treatment of asthma. rsc.orgresearchgate.net Beyond pharmaceuticals, benzo[b]thiophene derivatives also find applications in material science, contributing to the development of liquid crystals and other functional materials. ekb.eg
The versatility of the benzo[b]thiophene core allows for structural modifications that can fine-tune its biological and physical properties. The table below summarizes some of the key biological activities associated with this class of compounds.
| Biological Activity | Description | Key Examples/Derivatives |
|---|---|---|
| Anti-cancer | Inhibit the growth of cancer cells through various mechanisms. | Benzo[b]thiophene acrylonitrile (B1666552) derivatives have shown potent growth inhibition. rsc.org |
| Anti-microbial | Effective against various bacteria and fungi. | Acylhydrazone derivatives have shown activity against multidrug-resistant Staphylococcus aureus. nih.gov |
| Anti-inflammatory | Reduce inflammation, often by inhibiting specific enzymes. | Some derivatives act as non-steroidal anti-inflammatory agents (NSAIDs). researchgate.net |
| Antidepressant | Modulate neurotransmitter systems, such as serotonin (B10506) receptors. | Certain derivatives have been evaluated for antidepressant and sedative activities. ekb.eg |
| Enzyme Inhibition | Act as inhibitors for various enzymes, including kinases and BACE 1. | 4- and 5-substituted benzothiophenes have been studied as potential BACE 1 inhibitors for Alzheimer's disease. researchgate.net |
Evolution of Research Perspectives on Substituted Benzothiophenes
The scientific community's approach to benzo[b]thiophene synthesis and modification has evolved significantly over the decades. Early research focused on fundamental synthetic routes and exploring basic substitution patterns. cdnsciencepub.com Traditional methods, such as the acid-catalyzed cyclization of arylthiomethyl ketones or the oxidative cyclization of o-mercaptocinnamic acids, were foundational but often came with limitations, including harsh reaction conditions and a lack of regioselectivity, making the synthesis of specifically substituted derivatives challenging. chemistryviews.orggoogle.com
Contemporary research has shifted towards the development of highly efficient, versatile, and regioselective synthetic methodologies. This evolution is marked by the adoption of modern catalytic systems that offer milder reaction conditions and greater control over the placement of functional groups. chemistryviews.org The development of one-pot procedures has further streamlined the synthesis of these valuable heterocycles. rsc.org This progress enables chemists to design and create complex, multi-substituted benzo[b]thiophenes with precisely tailored properties for specific applications in medicine and materials science.
The table below highlights the progression from classical to modern synthetic strategies for the benzo[b]thiophene core.
| Synthetic Strategy | Description | Key Features |
|---|---|---|
| Classical Cyclization Reactions | Includes methods like the cyclization of o-mercaptocinnamic acids. google.com | Often limited in scope and regioselectivity. |
| Transition Metal-Catalyzed Cyclization | Employs catalysts based on palladium, copper, or other metals to facilitate C-S bond formation and cyclization. tandfonline.com | Offers higher yields, milder conditions, and better functional group tolerance. |
| Aryne Precursor Reactions | Involves the in-situ generation of highly reactive aryne intermediates that react with alkynyl sulfides to form the benzo[b]thiophene ring system. chemistryviews.orgrsc.org | Provides access to complex derivatives that are difficult to prepare otherwise. |
| Metal-Free Catalysis | Utilizes catalysts like iodine for intermolecular cyclization of thiophenols and alkynes. tandfonline.com | Avoids the use of expensive or toxic metals. |
Positional Isomerism and Specific Research Interest in Benzo[b]thiophene Carbonitrile Systems
The concept of positional isomerism is critical in understanding the structure-activity relationships of benzo[b]thiophene derivatives. The scaffold offers seven potential sites for substitution (positions 2, 3, 4, 5, 6, and 7), and the specific location of a functional group dramatically influences the molecule's electronic distribution, steric profile, reactivity, and ultimately, its biological activity. cdnsciencepub.comchemistryviews.org For instance, substitutions at the 2- and 3-positions on the thiophene ring have different electronic effects compared to substitutions at the 4- through 7-positions on the benzene ring. Much of the research has focused on C2 and C3 substituted derivatives due to their demonstrated utility in medicinal chemistry. researchgate.net However, there is growing interest in exploring substitution patterns on the benzene portion of the core, as demonstrated by studies into 4- and 5-substituted derivatives as potential inhibitors of the BACE 1 enzyme for Alzheimer's disease treatment. researchgate.net
Within this context, benzo[b]thiophene carbonitrile systems are of particular interest. The carbonitrile (cyano) group is a potent electron-withdrawing group and a versatile synthetic handle that can be converted into other functional groups like carboxylic acids or amines. The position of this nitrile group is paramount. Research has documented the synthesis and properties of isomers such as Benzo[b]thiophene-2-carbonitrile and Benzo[b]thiophene-3-carbonitrile . rsc.orgnih.gov
The specific isomer, Benzo[b]thiophene-4-carbonitrile , represents a unique and comparatively less-explored target. Placing the strong electron-withdrawing nitrile group at the 4-position on the benzene ring directly influences the electronic character of the entire fused system in a manner distinct from substitution on the thiophene ring. This specific electronic arrangement makes it a valuable intermediate for synthesizing novel compounds. Academic interest in the 4-position is validated by research into related molecules, such as the synthesis of (Substituted)-benzo[b]thiophene-4-carboxamide derivatives for antiproliferative activity studies. researchgate.net Furthermore, synthetic routes involving the thermal fragmentation of 2-azidobenzo[b]thiophene have been shown to yield thiochroman-4-carbonitriles , a related heterocyclic system, highlighting reaction pathways that involve functionalization at the 4-position. rsc.org
Therefore, this compound stands as a significant target for academic investigation. Its unique electronic properties and synthetic potential make it a key building block for developing new classes of compounds with potentially novel pharmacological activities or material characteristics, justifying focused research into its synthesis, reactivity, and applications.
Structure
2D Structure
Properties
IUPAC Name |
1-benzothiophene-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQENDUJNYUIWCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618375 | |
| Record name | 1-Benzothiophene-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17347-34-1 | |
| Record name | Benzo[b]thiophene-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17347-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzothiophene-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for Benzo B Thiophene Carbonitrile Frameworks
Cyclization Methodologies for Benzo[b]thiophene Core Formation
The formation of the fused thiophene (B33073) ring system is the cornerstone of benzo[b]thiophene synthesis. Various cyclization strategies have been developed to construct this bicyclic core, each with its own advantages in terms of substrate scope, efficiency, and reaction conditions.
Metal-Catalyzed Intramolecular Cyclizations
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzo[b]thiophenes are no exception. Intramolecular cyclization reactions catalyzed by metals such as copper and palladium offer powerful and direct routes to this important scaffold.
Copper-catalyzed reactions are a cornerstone in the formation of carbon-sulfur bonds, a critical step in the synthesis of benzo[b]thiophenes. These methods often involve the intramolecular coupling of a sulfur nucleophile with an aryl halide, a process known as S-arylation.
A notable approach involves a one-pot synthesis of multisubstituted benzo[b]thiophenes through an intramolecular copper-catalyzed S-arylation of in situ generated enethiolate salts. This tandem process begins with a base-mediated condensation of (het)arylacetonitriles with dithioesters, which forms the C(2)-C(3) bond of the thiophene ring. The resulting thioenolate intermediate then undergoes a copper-catalyzed intramolecular arylthiolation to form the S(1)-C(7a) bond, completing the benzo[b]thiophene core. This methodology provides direct access to a wide array of benzo/hetero-fused thiophenes with diverse substitution patterns.
Another efficient copper-promoted method involves the hydration and annulation of 2-fluorophenylacetylene derivatives. researchgate.net In this strategy, the key annulation step is the hydration of the C-F bond followed by an intramolecular cyclization to yield benzo[b]thiophene derivatives. researchgate.net For instance, the reaction of 2-fluorophenylacetylene derivatives with a sulfur source like sodium sulfide (B99878) nonahydrate in the presence of a copper(I) iodide catalyst leads to the formation of the corresponding benzo[b]thiophenes in moderate to good yields. researchgate.netbeilstein-journals.org
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI | KOH or Na₂S·9H₂O | Not Specified | 60-80 | Moderate to Good | researchgate.netbeilstein-journals.org |
This table represents a general copper-promoted synthesis of benzo[b]thiophenes.
Furthermore, copper-catalyzed domino reactions using xanthate as a sulfur surrogate have been developed for the synthesis of multi-substituted benzo[b]thiophenes through a radical cyclization of 2-iodophenyl ketones. researchgate.net
Palladium catalysis offers a versatile and highly efficient platform for the synthesis of benzo[b]thiophenes. These methods often involve the formation of C-S and C-C bonds in a single pot, leading to complex molecular scaffolds.
One powerful strategy is a domino C-S bond formation/cross-coupling/cyclization reaction. nih.govorganic-chemistry.org This approach utilizes thiourea (B124793) as an inexpensive and easy-to-handle dihydrosulfide surrogate. organic-chemistry.org The reaction sequence can be initiated with an aryl halide and an alkyne, where the in situ generated thiolate undergoes a 5-endo-dig cyclization to furnish the benzo[b]thiophene derivative. nih.gov This palladium-catalyzed one-pot synthesis provides ready access to these valuable structures. nih.govorganic-chemistry.org Functional groups such as nitrile, ketone, and nitro are well-tolerated in this process. nih.gov
| Catalyst System | Starting Materials | Key Features | Yield | Reference |
| Pd₂(dba)₃ / Triphos | Aryl halide, Alkyne, Thiourea | Domino C-S bond formation/cyclization | High | nih.govorganic-chemistry.org |
This table illustrates a general palladium-catalyzed domino reaction for benzo[b]thiophene synthesis.
Another approach involves the palladium-catalyzed coupling of terminal acetylenes with o-iodothioanisole, followed by an electrophilic cyclization of the resulting o-(1-alkynyl)thioanisole derivatives to produce 2,3-disubstituted benzo[b]thiophenes in excellent yields. nih.gov Furthermore, a novel palladium-catalyzed direct synthesis of benzo[b]thiophenes from thioenols has been achieved using simple palladium catalysts like PdCl₂ or PdCl₂(cod). rsc.org
More recently, a palladium(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been reported, occurring at the C2-position via C–H activation. nih.govacs.org
Visible Light Photoredox Catalysis for C-S Bond Formation
Visible light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of chemical bonds under mild reaction conditions. This strategy has been successfully applied to the synthesis of benzo[b]thiophenes through intramolecular C-S bond formation.
A metal-free, visible-light-driven synthesis of substituted benzo[b]thiophenes from phenylethenethiol has been reported. researchgate.net This method employs eosin (B541160) Y, an organic dye, as a photoredox catalyst and proceeds under an air atmosphere at room temperature. researchgate.net The reaction demonstrates a wide tolerance for various functional groups and generates benzo[b]thiophenes in an environmentally benign manner. researchgate.net The proposed mechanism involves the photoexcited eosin Y initiating a single-electron transfer process, leading to the formation of a radical intermediate that undergoes intramolecular cyclization to form the C-S bond. researchgate.netbeilstein-journals.org
| Photocatalyst | Light Source | Atmosphere | Temperature | Key Features | Yields | Reference |
| Eosin Y | Visible Light | Air | Room Temperature | Metal-free, environmentally benign | Moderate to Excellent | researchgate.net |
This table summarizes the conditions for a visible-light-driven synthesis of substituted benzo[b]thiophenes.
This photoredox-catalyzed approach represents a significant advancement in the synthesis of sulfur-containing heterocycles, offering a green alternative to traditional metal-catalyzed methods. researchgate.net
Microwave-Assisted Ring Closure Reactions
Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, increase product yields, and often lead to cleaner reactions with fewer byproducts. This technology has been effectively applied to the ring closure reactions for the synthesis of benzo[b]thiophene frameworks.
A rapid, microwave-assisted method for the preparation of 3-aminobenzo[b]thiophenes involves the irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of a base. figshare.com This transformation provides access to the 3-aminobenzo[b]thiophene scaffold in high yields within a short reaction time. figshare.com For instance, heating 2-fluorobenzonitrile (B118710) with methyl thioglycolate in the presence of triethylamine (B128534) in DMSO at 130 °C for 35 minutes under microwave irradiation yields the corresponding benzothiophene (B83047).
| Starting Materials | Reagents | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 2-Halobenzonitriles, Methyl thioglycolate | Triethylamine | DMSO | 130 | 35 | 58-96 | figshare.com |
This table presents a general microwave-assisted synthesis of 3-aminobenzo[b]thiophenes.
Microwave irradiation has also been employed in the synthesis of other benzo[b]thiophene derivatives, including those prepared via aza-Michael additions and for the synthesis of benzothiophene-fused pyrrole (B145914) derivatives. The use of microwave heating can facilitate polarization of the substrates, thereby promoting the desired chemical transformations.
Tandem and Cascade Synthetic Sequences (e.g., Michael Addition-Cyclization)
Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer a highly efficient and atom-economical approach to complex molecules. Such strategies have been employed in the synthesis of benzo[b]thiophene frameworks.
An example of a tandem sequence involves a base-mediated condensation followed by a copper-catalyzed intramolecular arylthiolation, as mentioned in the copper-catalyzed section. This process combines a Michael-type addition with a cyclization step in a one-pot procedure.
While not a direct synthesis of the benzo[b]thiophene core itself, the thia-Michael addition is a fundamental reaction in organosulfur chemistry that can be a key step in a multi-step synthesis leading to sulfur-containing heterocycles. srce.hr This reaction involves the conjugate addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound. srce.hr Tandem reactions that incorporate a Michael addition followed by a cyclization are powerful tools for building cyclic structures. For instance, a tandem Michael addition-cyclization of nitroalkenes with 1,3-dicarbonyl compounds has been reported, which, while not directly yielding a benzo[b]thiophene, illustrates the principle of this type of cascade reaction. researchgate.net The application of such a tandem strategy, where a suitable sulfur nucleophile undergoes a Michael addition to a precursor that can subsequently cyclize to form the thiophene ring, represents a plausible and efficient route to benzo[b]thiophene derivatives.
Electrophilic Cyclization Approaches
A prominent and versatile method for the synthesis of the benzo[b]thiophene core is through the electrophilic cyclization of o-alkynyl thioanisoles. This approach offers a direct route to variously substituted benzo[b]thiophenes under relatively mild conditions.
One effective strategy employs a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as an electrophilic sulfur source. This reagent reacts with o-alkynyl thioanisoles to yield 2,3-disubstituted benzo[b]thiophenes with a thiomethyl group at the 3-position. The reaction proceeds in excellent yields and tolerates a wide range of functional groups on the alkyne substituent. nih.govnih.gov The proposed mechanism involves the attack of the alkyne on the electrophilic sulfur of the sulfonium (B1226848) salt, followed by cyclization and demethylation. nih.gov
| Substrate | Electrophile/Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| o-alkynyl thioanisole | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | 3-(Methylthio)-2-substituted-benzo[b]thiophene | Excellent | nih.gov |
| 2-Alkynylthioanisole | I₂, ICl, NIS, Br₂, NBS, PhSCl, PhSeBr | 3-Halo/Thio/Seleno-benzo[b]thiophene | Varies | nih.gov |
| 2-Alkynyl thioanisoles | Sodium halides/Copper(II) sulfate (B86663) | 3-Halobenzo[b]thiophenes | High | nih.gov |
Halogenating agents can also serve as electrophiles to initiate the cyclization. Reagents such as iodine (I₂), iodine monochloride (ICl), N-iodosuccinimide (NIS), bromine (Br₂), and N-bromosuccinimide (NBS) have been successfully used to synthesize 3-halobenzo[b]thiophenes. nih.govnih.gov An environmentally benign method utilizes sodium halides as the source of electrophilic halogens in the presence of copper(II) sulfate in ethanol, providing 3-halobenzo[b]thiophenes in high yields. nih.gov
Strategies for Introducing and Modifying Nitrile Functionality
The nitrile group is a versatile functional group that can be introduced into the benzo[b]thiophene scaffold and subsequently modified to generate a variety of other functionalities.
Conversion of Carboxylates to Nitriles
The conversion of a carboxylic acid to a nitrile is a fundamental transformation in organic synthesis. While specific examples for benzo[b]thiophene-4-carboxylic acid are not extensively detailed in the provided literature, the transformation generally proceeds via a two-step sequence involving the conversion of the carboxylic acid to a primary amide, followed by dehydration.
The first step, amidation, can be achieved by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with ammonia (B1221849). Alternatively, direct coupling of the carboxylic acid with ammonia can be facilitated by coupling agents.
The subsequent dehydration of the resulting benzo[b]thiophene-4-carboxamide (B11925207) to Benzo[b]thiophene-4-carbonitrile can be accomplished using a variety of dehydrating agents. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O).
Reactions of Nitriles for Further Derivatization (e.g., Hydrolysis, Nucleophilic Addition)
The nitrile functionality on the benzo[b]thiophene ring is amenable to a range of chemical transformations, allowing for further molecular diversification.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or alkaline conditions. libretexts.orgchemguide.co.ukchemistrysteps.commasterorganicchemistry.com Acid-catalyzed hydrolysis, typically by heating with a dilute acid like hydrochloric acid, directly yields the corresponding carboxylic acid, in this case, benzo[b]thiophene-4-carboxylic acid. libretexts.orgchemguide.co.uk Alkaline hydrolysis, using an aqueous solution of a base such as sodium hydroxide, initially forms the carboxylate salt, which upon acidification, provides the carboxylic acid. libretexts.orgchemguide.co.uk
Nucleophilic Addition: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. Grignard reagents, for instance, add to the nitrile to form an intermediate imine, which upon aqueous workup, is hydrolyzed to a ketone. masterorganicchemistry.com This provides a route to synthesize 4-acylbenzo[b]thiophenes. Similarly, reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding primary amine, 4-(aminomethyl)benzo[b]thiophene.
Regioselective Functionalization of the Benzo[b]thiophene Scaffold
Controlling the position of substitution on the benzo[b]thiophene ring is critical for the synthesis of specific isomers with desired biological or material properties. Electrophilic substitution on the unsubstituted benzo[b]thiophene typically occurs at the C3 position of the thiophene ring. chemicalbook.comchemicalbook.com However, various strategies have been developed to achieve regioselective functionalization at other positions.
Direct C-H Arylation at Alpha and Beta Positions
Direct C-H arylation has emerged as a powerful tool for the synthesis of aryl-substituted benzo[b]thiophenes, avoiding the need for pre-functionalization of the heterocyclic core. The regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions.
Palladium-catalyzed C-H arylation reactions have been developed to selectively introduce aryl groups at both the C2 (alpha) and C3 (beta) positions of the benzo[b]thiophene ring. The arylation at the C2 position can be achieved with various aryl halides. Similarly, conditions have been optimized to favor arylation at the C3 position.
| Position | Catalyst System | Arylating Agent | Reference |
|---|---|---|---|
| C2 (alpha) | Pd catalyst | Aryl halides | rsc.org |
| C3 (beta) | Pd catalyst | Aryl halides | - |
Electrophilic Substitution Reactions (Nitration, Halogenation, Amination)
Electrophilic substitution reactions provide a classical approach to introduce functional groups onto the benzo[b]thiophene scaffold. The inherent reactivity of the ring system directs incoming electrophiles primarily to the thiophene ring.
Nitration: Nitration of benzo[b]thiophene typically yields 3-nitrobenzo[b]thiophene (B90674) as the major product. cdnsciencepub.com However, the reaction conditions can influence the product distribution, and other isomers can be formed.
Halogenation: Halogenation of benzo[b]thiophene with reagents such as chlorine, bromine, and iodine also predominantly occurs at the 3-position. cdnsciencepub.com Careful control of the reaction conditions is necessary to avoid the formation of di-substituted products. cdnsciencepub.com
Amination: The direct amination of the benzo[b]thiophene ring is less straightforward. While direct electrophilic amination is not a common transformation for this system, amino groups can be introduced through other routes. For instance, nucleophilic aromatic substitution on a pre-functionalized halo-benzo[b]thiophene can be employed. cdnsciencepub.com Alternatively, a nitro group, introduced via nitration, can be reduced to an amino group using various reducing agents such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid. nih.gov A palladium-catalyzed amination at the C2 position of a benzothiophene has also been reported. rsc.org
Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction and functionalization of the benzo[b]thiophene core. The Sonogashira and Suzuki-Miyaura reactions, in particular, offer versatile pathways for forming crucial carbon-carbon bonds.
The Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a key method for synthesizing 2-substituted benzo[b]thiophenes. researchgate.netscispace.com A typical reaction involves a palladium catalyst, a copper(I) cocatalyst, and an amine base under anaerobic conditions. organic-chemistry.org For instance, a Pd(II)-catalyzed Sonogashira-type cross-coupling reaction between 2-iodothiophenol (B3069315) and various phenylacetylenes has been developed to produce a series of 2-substituted benzo[b]thiophenes in moderate to good yields. researchgate.netscispace.com This methodology can be extended to create complex derivatives by using functionalized alkynes. ias.ac.in The general mechanism involves the palladium-catalyzed coupling of a 2-halothiophenol with a terminal alkyne, followed by the cyclization of the resulting 2-alkynylthiophenol intermediate. scispace.com
The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide, is another cornerstone in the synthesis of functionalized benzo[b]thiophenes. This reaction is widely used to introduce aryl, vinyl, or alkyl groups. For example, 3-iodobenzo[b]thiophenes can be coupled with various boronic acids to afford a diverse library of multi-substituted benzo[b]thiophenes. nih.gov The versatility of this reaction allows for the introduction of substituents at different positions of the benzothiophene ring system, provided the corresponding halogenated precursor is available. researchgate.netresearchgate.net The synthesis of tetraarylbenzothiophenes has been achieved through sequential Suzuki-Miyaura cross-coupling reactions, demonstrating the method's robustness for creating highly functionalized structures. rsc.org Functional groups such as nitriles are often well-tolerated in these palladium-catalyzed domino reactions, making them suitable for the synthesis of complex molecules like this compound. organic-chemistry.org
Below is a table summarizing representative conditions for these coupling reactions in the context of benzo[b]thiophene synthesis.
| Reaction Type | Catalyst System | Reactants | Conditions | Product Type | Yield |
| Sonogashira Coupling | PdCl2(PPh3)2 / CuI | 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene, Terminal Alkyne | Triethylamine, DMF, Room Temp, 12h | 3-alkynyl-2-aryl-benzo[b]thiophene | Good |
| Sonogashira Coupling | Pd(II) catalyst | 2-iodothiophenol, Phenylacetylene | Amine base | 2-phenyl-benzo[b]thiophene | Up to 87% researchgate.net |
| Suzuki-Miyaura Coupling | Pd(PPh3)4 | 3-iodobenzo[b]thiophene, Arylboronic acid | K2CO3, Toluene/EtOH/H2O, 80 °C | 3-aryl-benzo[b]thiophene | Moderate-Good |
| Suzuki-Miyaura Coupling | Pd(0) catalyst | Bromo-iodoarene, Boronic acid | Base, Solvent | Substituted Benzo[b]thiophene intermediate | Varies |
Selective Reduction of Nitro Groups to Amines
The selective reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis, often serving as a key step in preparing amino-substituted benzo[b]thiophenes. These amino derivatives are valuable precursors for further functionalization or as target molecules in medicinal chemistry.
A common method for this transformation is the use of stannous chloride (SnCl₂) in refluxing ethanol. This classical approach has been successfully employed to prepare aminophenyl-substituted benzothiophenes from their corresponding nitro precursors. nih.gov For example, 2-(4-aminophenyl)benzothiophene can be synthesized by the reduction of the nitro-compound 2-(4-nitrophenyl)benzothiophene with SnCl₂. nih.gov
While various reagents can reduce nitroarenes, achieving selectivity in the presence of other reducible functional groups, such as a nitrile, requires careful selection of the reducing system. Systems based on sodium borohydride (B1222165) (NaBH₄) in combination with a transition metal salt, such as nickel or iron, have been developed for this purpose. jsynthchem.comthieme-connect.com For instance, the NaBH₄/FeCl₂ system has been shown to selectively reduce the nitro group in ester-substituted nitroarenes with high chemoselectivity and yield. thieme-connect.com Although sodium borohydride alone is a mild reducing agent that typically does not reduce nitro groups, its reactivity can be enhanced by the addition of transition metal complexes. jsynthchem.com These methods are crucial for synthesizing molecules where multiple functional groups must be preserved.
Another approach involves nucleophilic aromatic substitution, where a highly activated nitro group can be displaced. For instance, the synthesis of methyl 3-aminobenzo[b]thiophene-2-carboxylates has been achieved from o-nitrobenzonitriles, a reaction that proceeds via the displacement of the activated nitro function. acs.org
The table below outlines conditions for the selective reduction of nitro groups on aromatic systems.
| Reagent(s) | Substrate | Solvent | Conditions | Product | Yield |
| Stannous Chloride (SnCl₂) | 2-(4-nitrophenyl)benzothiophene | Ethanol | Reflux, 12h | 2-(4-aminophenyl)benzothiophene | Not specified nih.gov |
| NaBH₄ / FeCl₂ | Ester-substituted nitroarenes | THF | Room Temp, 12h | Ester-substituted anilines | Up to 96% thieme-connect.com |
| NaBH₄ / Ni(PPh₃)₄ | Nitroaromatic compounds | Ethanol | Not specified | Aromatic amines | Good jsynthchem.com |
Emerging Methodologies in Benzothiophene Synthesis (e.g., Electrochemical Synthesis)
In recent years, novel synthetic methods have emerged to provide more efficient and environmentally friendly routes to benzo[b]thiophene frameworks. Among these, electrochemical synthesis stands out as a powerful "green" chemistry tool. organic-chemistry.org
Electrochemical methods offer several advantages, including the use of electrons as a traceless reagent, avoidance of stoichiometric amounts of chemical oxidants or catalysts, and mild reaction conditions at room temperature. rsc.org An efficient electrochemical approach for synthesizing benzo[b]thiophene-1,1-dioxides involves the reaction of sulfonhydrazides with internal alkynes in an undivided cell using constant current electrolysis. rsc.orgrsc.org This protocol is notable for its tolerance of a variety of functional groups. rsc.org Similarly, C-3 sulfonated benzothiophenes can be prepared from 2-alkynylthioanisoles and sodium sulfinates under oxidant- and catalyst-free electrochemical conditions. organic-chemistry.org
Another electrochemical strategy involves the intramolecular reductive cyclization of ortho-haloaryl allyl thioethers, catalyzed by Ni(II) complexes, to afford dihydro-benzo[b]thiophene derivatives in moderate to good yields. tandfonline.com This method utilizes a sacrificial metal anode and a carbon fiber cathode in a one-compartment cell. tandfonline.com
Beyond electrochemistry, other modern methods are expanding the toolkit for benzothiophene synthesis. Reactions involving aryne intermediates represent a novel approach. A one-step synthesis of 3-substituted benzo[b]thiophenes has been developed from easily available o-silylaryl triflates (as aryne precursors) and alkynyl sulfides. rsc.orgchemistryviews.org This method demonstrates good functional group tolerance and allows for the synthesis of diverse multi-substituted derivatives that are challenging to access via conventional routes. rsc.org
| Methodology | Reactants | Key Features | Product |
| Electrochemical Synthesis | Sulfonhydrazides, Internal Alkynes | Constant current electrolysis, catalyst-free, room temperature | Benzo[b]thiophene-1,1-dioxides rsc.orgrsc.org |
| Electrochemical Synthesis | 2-Alkynylthioanisoles, Sodium Sulfinates | Oxidant- and catalyst-free, scalable | C-3-Sulfonated Benzothiophenes organic-chemistry.org |
| Ni-Catalyzed Electrochemical Cyclization | ortho-Haloaryl Allyl Thioethers | Sacrificial anode, constant current | Dihydro-benzo[b]thiophenes tandfonline.com |
| Aryne Reaction | o-Silylaryl Triflates, Alkynyl Sulfides | One-step intermolecular reaction, good functional group tolerance | 3-Substituted Benzo[b]thiophenes rsc.orgchemistryviews.org |
Considerations for Scalable Synthesis in Academic Research
Transitioning a synthetic route from a small-scale laboratory setting (grams) to a larger, more practical scale (kilos) presents a unique set of challenges that are critical to address, even within an academic research context where industrial production is not the immediate goal. The primary considerations revolve around safety, robustness, cost, and efficiency. chemtek.co.in
A significant challenge in scaling up is managing the thermal output of a reaction. Exothermic reactions that are easily controlled on a small scale can become hazardous on a larger scale if all reagents are combined at once. A "one-pot" reaction that works well in a research lab may be unsafe to scale up due to the potential for a runaway reaction. Therefore, the process must be re-evaluated to ensure safe and controlled addition of reagents. chemtek.co.in
The choice of reagents is another critical factor. Medicinal chemists often prioritize obtaining the target molecule for biological testing, sometimes using expensive, complex, or trendy reagents. For scalable synthesis, a more traditional and cost-effective approach is often better. The use of stoichiometric reagents should be minimized where possible in favor of catalytic amounts to improve efficiency and reduce waste. chemtek.co.in
Furthermore, the robustness and repeatability of the process are paramount. A procedure must be developed that consistently yields the desired product in high purity and yield. This involves optimizing reaction conditions to be less sensitive to minor fluctuations. Problems that may not be apparent at a small scale, such as polymorphism (the ability of a solid material to exist in multiple crystalline forms) and consistent particle size, can become significant challenges during scale-up, affecting the properties and handling of the final compound. chemtek.co.in New, unforeseen issues almost always arise during scale-up, requiring careful process chemistry and optimization to overcome. chemtek.co.in
Key Considerations for Scalable Synthesis:
Safety: Prioritizing reaction safety, especially managing exothermic events.
Reagent Choice: Opting for cost-effective, readily available, and safe reagents over expensive or hazardous ones.
Process Efficiency: Favoring catalytic processes over stoichiometric ones to reduce waste and cost.
Robustness & Repeatability: Ensuring the process is reliable and gives consistent results.
Physical Properties: Addressing potential issues like polymorphism and particle size distribution.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzo[b]thiophene-4-carbonitrile, and how can reaction conditions be optimized for high purity?
- Methodological Answer : A comparative study of synthetic approaches, such as Pd-catalyzed cross-coupling or oxidative cyclization, can be used. Optimization involves adjusting catalysts (e.g., Pd(OAc)₂), solvents (e.g., DMF), and temperature (80–120°C). Purity is enhanced via column chromatography with silica gel (hexane/ethyl acetate gradient) and recrystallization from ethanol . Contaminants like unreacted precursors are monitored using TLC (Rf = 0.3–0.5 in 9:1 hexane/EtOAc).
Q. What analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer : High-resolution NMR (¹H, ¹³C, DEPT-135) is critical. For example, ¹H NMR in CDCl₃ shows aromatic protons at δ 7.49–8.30 (multiplet patterns confirm regiochemistry), while the nitrile carbon appears at δ 117.1 in ¹³C NMR . Complementary techniques include FT-IR (C≡N stretch at ~2220 cm⁻¹) and mass spectrometry (EI-MS: [M⁺] at m/z 175). Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm).
Advanced Research Questions
Q. How can discrepancies in reported NMR data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or impurities. For example, δ 7.75 (d, J = 7.6 Hz) in CDCl₃ may shift in DMSO-d₆ due to hydrogen bonding. Reproduce spectra under standardized conditions (400 MHz, 25°C) and cross-validate with computational methods (DFT/B3LYP/6-31G*) to predict chemical shifts . Contradictions in coupling constants (e.g., J = 6.0 vs. 8.0 Hz) may indicate stereochemical variations requiring X-ray crystallography for resolution.
Q. What strategies improve regioselectivity in functionalization reactions of this compound?
- Methodological Answer : Electrophilic aromatic substitution (EAS) at the 3-position is favored due to electron-withdrawing nitrile directing effects. For example, bromination with Br₂/FeBr₃ at 0°C yields 3-bromo derivatives (>90% selectivity). Transition-metal catalysis (e.g., Suzuki-Miyaura coupling) enables C–H activation at the 2-position using Pd(OAc)₂/XPhos . Solvent polarity (toluene vs. DMF) and temperature modulate reactivity—kinetic vs. thermodynamic control.
Q. How can advanced oxidation processes (AOPs) be designed to study environmental degradation of this compound?
- Methodological Answer : Simulate soil/water matrices spiked with the compound (1–100 ppm). Apply Fenton’s reagent (Fe²⁺/H₂O₂) or persulfate-activated oxidation (UV/S₂O₈²⁻) under controlled pH (2–5). Monitor degradation via LC-MS/MS (MRM transitions m/z 175→148) and identify intermediates (e.g., sulfoxide/sulfone derivatives). Compare half-lives (t₁/₂) across AOPs to optimize mineralization efficiency (>80% TOC removal) .
Q. What sample preparation methods enhance detection of this compound in complex matrices?
- Methodological Answer : For environmental samples, use solid-phase extraction (SPE) with C18 cartridges (preconditioned with methanol/water). Elute with acetonitrile and concentrate under N₂. In biological matrices, protein precipitation (ACN: 2:1 v/v) reduces interference. For GC-MS compatibility, derivatize with BSTFA to improve volatility. Recovery rates (>85%) are validated via spike-and-recovery tests at 10–1000 ng/mL .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer : Perform DFT calculations (Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO). Fukui indices identify nucleophilic (C-2) and electrophilic (C-3) sites. Molecular docking (AutoDock Vina) predicts binding affinities with biological targets (e.g., enzyme active sites). Validate predictions experimentally—e.g., if ΔG_binding < −6 kcal/mol correlates with IC₅₀ < 10 μM in enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
